Welcome to the BenchChem Online Store!
molecular formula C9H13NO2S B8805958 N-ethyl-N-phenylmethanesulfonamide

N-ethyl-N-phenylmethanesulfonamide

Cat. No. B8805958
M. Wt: 199.27 g/mol
InChI Key: MFRPSQUJLQLXJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05679687

Procedure details

16.7 g(100 mmol) of N-phenylmethanesulfonamide and 27.6 g (212 mmol) of K2CO3 were dissolved in 200 ml of dimethylform-amide(DMF) and the resulting solution was cooled to 0° C. 11.7 g(110 mmol) of ethylbromide was added dropwise thereto, which was stirred for over 10 hours at room temperature. DMF was distilled off under a reduced pressure and the residue was dissolved in dichloromethane. The resulting solution was washed with water and the organic layer was dried over anhydrous MgSO4. The organic solvent was distilled off under a reduced pressure to obtain 17.9 g of the title compound(yield 92%).
Quantity
16.7 g
Type
reactant
Reaction Step One
Name
Quantity
27.6 g
Type
reactant
Reaction Step One
[Compound]
Name
dimethylform-amide(DMF)
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
11.7 g
Type
reactant
Reaction Step Two
Yield
92%

Identifiers

REACTION_CXSMILES
[C:1]1([NH:7][S:8]([CH3:11])(=[O:10])=[O:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C([O-])([O-])=O.[K+].[K+].[CH2:18](Br)[CH3:19]>>[CH2:18]([N:7]([C:1]1[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1)[S:8]([CH3:11])(=[O:10])=[O:9])[CH3:19] |f:1.2.3|

Inputs

Step One
Name
Quantity
16.7 g
Type
reactant
Smiles
C1(=CC=CC=C1)NS(=O)(=O)C
Name
Quantity
27.6 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
dimethylform-amide(DMF)
Quantity
200 mL
Type
solvent
Smiles
Step Two
Name
Quantity
11.7 g
Type
reactant
Smiles
C(C)Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
which was stirred for over 10 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
DMF was distilled off under a reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in dichloromethane
WASH
Type
WASH
Details
The resulting solution was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over anhydrous MgSO4
DISTILLATION
Type
DISTILLATION
Details
The organic solvent was distilled off under a reduced pressure

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
C(C)N(S(=O)(=O)C)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 17.9 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 89.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.